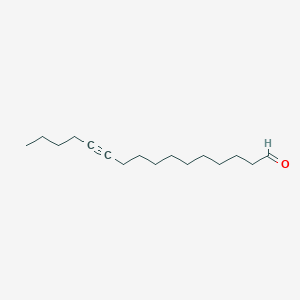
11-Hexadecynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Hexadecynal, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ecological Applications
1. Insect Pheromones:
11-Hexadecynal serves as a critical component of sex pheromones in several moth species, including Chilo suppressalis and Mythimna separata. Research indicates that this compound plays a vital role in attracting mates and influencing mating behaviors.
- Case Study: Mythimna separata
A study demonstrated that early-instar larvae of Mythimna separata were attracted to this compound when presented in a food context. The binding affinity of the general odorant binding protein (MsepGOBP2) to this compound was confirmed using fluorescent binding assays, indicating its importance in the olfactory signaling pathways of these insects .
2. Plant Defense Mechanisms:
Exposure to this compound has been shown to influence plant responses to herbivory. For instance, Brassica nigra plants exposed to this compound exhibited increased susceptibility to herbivore attacks by Plutella xylostella. The exposure led to physiological changes such as depolarization of the plasma membrane potential and increased production of reactive oxygen species (ROS), which are indicative of stress responses .
| Parameter | Control | 100 ppm this compound |
|---|---|---|
| Plasma Membrane Potential (Vm) | Baseline | Depolarized |
| Cytosolic Calcium Concentration [Ca²⁺] | Normal | Increased |
| ROS Production | Low | High |
Agricultural Applications
1. Biopesticide Development:
this compound has been investigated for its potential as a biopesticide. Its ability to attract specific insect species can be harnessed for pest control strategies. For example, formulations containing this compound can be developed to lure pests away from crops or into traps.
- Case Study: Virelure
Virelure, which includes this compound, is noted for its effectiveness against various pest species. However, it poses risks to non-target aquatic organisms due to its high toxicity levels . This highlights the need for careful consideration of environmental impacts when utilizing such compounds in agricultural practices.
特性
分子式 |
C16H28O |
|---|---|
分子量 |
236.39 g/mol |
IUPAC名 |
hexadec-11-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-4,7-15H2,1H3 |
InChIキー |
CJULORNYMKTGAE-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCCCCCCCCCC=O |
同義語 |
(Z,Z)-11,13-hexadecadienal 11-hexadecenal 11-hexadecenal, (E)-isomer 11-hexadecynal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















